molecular formula C14H26N2O6 B12967900 (2S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

(2S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B12967900
M. Wt: 318.37 g/mol
InChI Key: NDNCCUCKGXVEOX-VIFPVBQESA-N
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Description

This compound is a chiral, Boc-protected (tert-butoxycarbonyl) amino acid derivative with a propanoic acid backbone. Its IUPAC name reflects its stereochemistry (2S configuration) and substituents:

  • Methyl group at the central nitrogen.
  • Two tert-butoxycarbonyl (Boc) groups: one protecting the amino group at position 2, and the other modifying the methyl-substituted amino group at position 2.

Properties

Molecular Formula

C14H26N2O6

Molecular Weight

318.37 g/mol

IUPAC Name

(2S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-9(10(17)18)8-16(7)12(20)22-14(4,5)6/h9H,8H2,1-7H3,(H,15,19)(H,17,18)/t9-/m0/s1

InChI Key

NDNCCUCKGXVEOX-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN(C)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CN(C)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthesis Strategy

The synthesis of this compound typically involves:

  • Protection of Amino Groups : The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent steps.
  • Coupling Reactions : The protected amino acid is coupled with other reagents to form the desired product.
  • Deprotection (Optional) : The Boc groups can be selectively removed under acidic conditions if necessary.

Reaction Conditions

  • Solvents : Common solvents include dichloromethane (DCM), acetonitrile, or dimethylformamide (DMF).
  • Catalysts : Coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often used.
  • Temperature : Reactions are typically carried out at room temperature or slightly elevated temperatures (~25–50°C).
  • Time : Reaction times vary from several hours to overnight depending on the scale and conditions.

Detailed Preparation Steps

Step-by-Step Procedure

  • Protection of Amino Groups :

    • React the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (TEA).
    • Monitor the reaction using thin-layer chromatography (TLC).
  • Coupling Reaction :

    • Dissolve the Boc-protected amino acid in DCM or DMF.
    • Add the coupling agent (e.g., DCC or DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
    • Introduce the desired reactant and stir the mixture at room temperature until completion.
  • Purification :

    • Use column chromatography or recrystallization to purify the intermediate product.
  • Optional Deprotection :

    • Treat the compound with trifluoroacetic acid (TFA) to remove Boc groups if required for further applications.

Industrial Production Methods

Large-Scale Synthesis

In industrial settings, synthesis is optimized for scalability:

Reaction Optimization

Key parameters such as solvent choice, temperature, and reagent ratios are fine-tuned to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions Involved

The synthesis involves:

Data Table for Reaction Parameters

Step Reagents/Conditions Solvent Temperature Time
Boc Protection Di-tert-butyl dicarbonate, TEA DCM 0–25°C 1–4 hours
Coupling Reaction DCC/DIC, DMAP DMF or Acetonitrile 25–50°C Overnight
Purification Column Chromatography Various Ambient As required
Deprotection TFA DCM Room temp ~30 minutes

Notes and Observations

  • The use of Boc protection ensures selective reactivity during coupling reactions.
  • Reaction monitoring via TLC or HPLC is essential to ensure completion and avoid overreaction.
  • Solvent choice significantly impacts reaction efficiency; polar aprotic solvents like DMF are preferred for coupling steps.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound (2S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a derivative of amino acids that has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, polymer science, and biochemistry, supported by relevant data and case studies.

Medicinal Chemistry

Peptide Synthesis : The compound serves as a building block in peptide synthesis, particularly for creating peptides with specific functionalities. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during synthesis, making it useful for creating complex peptide structures.

Case Study : A study demonstrated the use of Boc-protected amino acids in synthesizing cyclic peptides that exhibit antimicrobial properties. The incorporation of this compound into cyclic structures enhanced the stability and bioactivity of the resulting peptides .

Enzyme Inhibition Studies : The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes, providing insights into enzyme mechanisms.

Case Study : A recent study reported on the inhibition of specific proteases by derivatives of this compound, showing a significant decrease in enzymatic activity at certain concentrations. This finding suggests potential applications in developing therapeutic agents targeting proteolytic diseases .

Analytical Chemistry

Chromatographic Applications : The compound is also employed in chromatographic techniques for separating and analyzing amino acids and peptides. Its unique characteristics facilitate better resolution and identification during analytical procedures.

Mechanism of Action

The mechanism of action of (2S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound belongs to a class of Boc-protected amino acids. Below is a comparative analysis with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Source (Evidence ID)
Target Compound C14H25N3O6 355.36 Two Boc groups, methyl-amino group
(2S)-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]-3-[[(2-Phenylacetyl)Amino]Methylsulfanyl]Propanoic Acid C17H24N2O5S 368.45 Boc group, phenylacetyl-thioether side chain
(2S)-3-Cyclobutyl-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Propanoic Acid C12H21N1O4 243.30 Boc group, cyclobutyl side chain
(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]-3-Phenylmethoxypropanoyl]Amino]Propanoic Acid C18H26N2O6 366.41 Boc group, benzyl-protected serine residue
Key Observations:

Boc Protection : All analogs share Boc groups, critical for stability during synthesis.

Side-Chain Variability : The target compound lacks bulky aromatic or sulfur-containing side chains (e.g., phenylacetyl in ), which may reduce steric hindrance in reactions.

Molecular Weight: The target compound’s higher molecular weight (355.36 vs. 243.30 in ) correlates with its additional Boc and methyl-amino groups.

Physicochemical Properties

Comparative data on solubility, polarity, and stability:

Property Target Compound Analog Analog
LogP ~3.06 (estimated) 3.06 (reported) Not reported
PSA (Polar Surface Area) ~137 Ų 137 Ų ~80 Ų (estimated)
Solubility Low in water Low (non-polar Boc) Moderate (cyclobutyl)

The Boc groups contribute to low water solubility, a common challenge in peptide synthesis .

Q & A

Q. What synthetic strategies are recommended for introducing Boc [(2-methylpropan-2-yl)oxycarbonyl] groups to the amino functionalities of this compound?

The compound contains two Boc-protected amino groups and a methylamino group. A stepwise protection strategy is essential:

  • Step 1 : Protect the primary amine using Boc anhydride under alkaline conditions (e.g., NaHCO₃/DMF) to form the first Boc group.
  • Step 2 : Introduce the methylamino group via reductive amination or alkylation after selective deprotection of the secondary amine.
  • Step 3 : Protect the secondary amine with Boc anhydride under similar conditions.
    Critical considerations : Use orthogonal protecting groups if intermediates require selective deprotection. Monitor reaction progress via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Analytical Techniques :
    • HPLC : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA) to assess purity (>95% by area normalization).
    • NMR : Confirm Boc group integration (tert-butyl protons at δ 1.2–1.4 ppm) and stereochemistry via 1H^{1}\text{H}-1H^{1}\text{H} COSY.
    • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+^+ for C₁₆H₂₇N₃O₆: expected m/z 366.19) .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Molecular Weight : 363.4 g/mol (C₁₆H₂₇N₃O₆).
  • Solubility : Highly soluble in DMSO and DMF due to Boc groups; limited aqueous solubility (use co-solvents like ethanol for biological assays).
  • Stability : Boc groups hydrolyze under acidic conditions (e.g., TFA); store at 2–8°C in inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can stereochemical control be ensured during the synthesis of the (2S)-configured backbone?

  • Chiral Auxiliaries : Use L-serine or L-threonine derivatives as starting materials to retain the (2S) configuration.
  • Asymmetric Catalysis : Employ Evans’ oxazolidinones or Sharpless epoxidation for chiral induction.
  • X-ray Crystallography : Validate absolute configuration post-synthesis; compare with reference InChIKey (e.g., NAHAKDRSHCXMBT-ZCFIWIBFSA-N for similar structures) .

Q. What methodologies resolve conflicting data in characterizing the tert-butyloxycarbonyl environments?

  • Contradiction Example : Overlapping 13C^{13}\text{C} NMR signals for Boc carbonyls (δ 155–160 ppm).
  • Resolution : Use DEPT-135 or HSQC to differentiate carbons. For ambiguous peaks, synthesize a mono-Boc analog as a reference .

Q. How can the compound’s bioactivity be studied while addressing Boc group instability in physiological conditions?

  • Design : Replace Boc with stable bioorthogonal protecting groups (e.g., Fmoc) for in vitro assays.
  • Hydrolysis Kinetics : Monitor Boc deprotection rates in PBS (pH 7.4) via LC-MS.
  • Biological Relevance : Use cell-permeable analogs (e.g., methyl esters) to bypass solubility limitations .

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